1-Ethynyl-4-pentylbenzene
Description
Significance of Ethynyl (B1212043) Functionality in Organic Synthesis and Materials Science
The ethynyl group (C≡CH) is a highly versatile and reactive functional group in organic chemistry. nih.gov Its linear geometry and the high electron density of the carbon-carbon triple bond contribute to its unique reactivity, making it a valuable component in the synthesis of complex organic molecules and polymers. nih.govevitachem.com The terminal hydrogen of the ethynyl group is acidic, allowing for the formation of metal acetylides which are key intermediates in various coupling reactions, such as the Sonogashira, Glaser, and Eglinton couplings. chemistryviews.orgresearchgate.net These reactions are instrumental in constructing larger conjugated systems. acs.org
In materials science, the ethynyl group is prized for its ability to impart rigidity and linearity to molecular structures. This is crucial for the design of liquid crystals and other ordered materials. researchgate.net Furthermore, the ethynyl group can participate in polymerization reactions to form polyacetylenes, a class of conjugated polymers with interesting electronic and optical properties. researchgate.net The ethynyl group is also a key participant in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new materials. chemrxiv.org Its ability to form weak hydrogen bonds also influences the supramolecular assembly of materials. acs.org
Overview of Arylalkynes as Versatile Molecular Building Blocks
Arylalkynes, which are characterized by an aromatic ring directly attached to a carbon-carbon triple bond, are fundamental building blocks in modern synthetic chemistry and materials science. chemistryviews.org They are key precursors for the synthesis of a wide array of organic compounds, including natural products and biologically active molecules. chemistryviews.org The combination of the rigid alkyne unit and the planar aryl group leads to the formation of well-defined molecular architectures.
The reactivity of the alkyne moiety in arylalkynes allows for a variety of chemical transformations. These include cyclotrimerization reactions to form substituted benzene (B151609) derivatives and cross-coupling reactions to create extended π-conjugated systems. researchgate.netrsc.org These extended systems are the basis for many advanced materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce various functional groups onto the aryl ring provides a powerful tool for tuning the electronic and physical properties of the resulting materials. bohrium.com
Scope of Academic Investigation on 1-Ethynyl-4-pentylbenzene
This compound, also known as 4-pentylphenylacetylene, is a specific substituted arylalkyne that has been the subject of various academic investigations. nih.govchemicalbook.com Its structure, featuring a terminal ethynyl group and a pentyl-substituted phenyl ring, makes it a valuable intermediate and building block in several areas of chemical research. chemicalbook.comguidechem.com
Research has focused on its synthesis, typically achieved through Sonogashira coupling reactions between a halo-substituted pentylbenzene (B43098) and a protected acetylene (B1199291) source, followed by deprotection. guidechem.com For instance, one method involves the reaction of p-pentylbromobenzene or p-pentyliodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl (B98337) group. guidechem.com
Studies have also explored the use of this compound as a monomer for polymerization. The resulting polymer, poly(this compound), has been investigated for its thermal and chiro-optical properties. tandfonline.com Research has shown that the presence of the bulky pentyl side group enhances the thermal stability of the polyacetylene backbone. evitachem.comtandfonline.com
Furthermore, this compound has been utilized in the synthesis of more complex molecules, such as liquid crystals and biologically relevant compounds. researchgate.netchemicalbook.com It serves as an intermediate in the synthesis of new acid ceramidase-targeted acyclic 5-alkynyl and 5-heteroaryl uracil (B121893) nucleosides. alfachemsp.comalfachemar.com The compound has also been employed in the development of materials for optical limiting applications. foi.se
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H16 nih.gov |
| Molecular Weight | 172.27 g/mol nih.gov |
| Boiling Point | 172 °C sigmaaldrich.com |
| Density | 0.885 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.523 sigmaaldrich.com |
| CAS Number | 79887-10-8 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h2,8-11H,3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGNXGIUUTWIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379403 | |
| Record name | 1-Ethynyl-4-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-10-8 | |
| Record name | 4-Pentylphenylacetylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79887-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-4-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pent-1-yl)phenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 1 Ethynyl 4 Pentylbenzene and Its Derivatives
Palladium-Catalyzed Cross-Coupling Strategies
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes, including 1-ethynyl-4-pentylbenzene. libretexts.orgwikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org
Optimized Sonogashira Coupling Protocols for Arylalkynes
The synthesis of this compound can be efficiently achieved by reacting p-pentylbromobenzene or p-pentyliodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl (B98337) group. guidechem.com A common protocol involves dissolving the aryl halide, trimethylsilylacetylene, a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride, triphenylphosphine, and copper(I) iodide in triethylamine (B128534). guidechem.com The reaction is typically carried out under an inert atmosphere at elevated temperatures. guidechem.com After the coupling reaction, the trimethylsilyl protecting group is removed using a base such as potassium carbonate in methanol (B129727) to yield this compound. guidechem.com
Recent advancements have focused on developing more sustainable and efficient protocols. These include copper-free Sonogashira reactions, which mitigate the environmental and potential catalytic issues associated with copper. kaust.edu.sarsc.org Optimized conditions often involve the use of highly active palladium catalysts, sometimes with specialized ligands, allowing for lower catalyst loadings and milder reaction conditions, such as lower temperatures and the use of aqueous media. kaust.edu.sarsc.org For instance, protocols have been developed that successfully operate under aerobic conditions and with reduced amounts of base. kaust.edu.sa
Table 1: Optimized Sonogashira Coupling Reaction Parameters
| Parameter | Optimized Condition | Benefit |
|---|---|---|
| Catalyst Loading | As low as 0.025 mol% for reactive substrates | Reduced cost and metal contamination |
| Reaction Temperature | 50°C | Energy efficiency |
| Atmosphere | Successful under air | Simplified reaction setup |
| Base | Reduced equivalents of triethylamine (from 9 to 4) | Less waste and side reactions |
| Solvent | Aqueous medium | Increased sustainability |
| Work-up | Simplified filtration | Reduced use of organic solvents |
Mechanistic Insights into Palladium and Copper Co-catalyzed Processes
The widely accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgwikipedia.org
The Palladium Cycle:
Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. wikipedia.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., p-pentylbromobenzene) to form a Pd(II) intermediate. wikipedia.org
Transmetalation: This intermediate reacts with a copper acetylide, generated in the copper cycle, to form a palladium acetylide complex and regenerate the copper catalyst. libretexts.orgwikipedia.org This step is often considered the rate-determining step. libretexts.org
Reductive Elimination: The palladium acetylide complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. wikipedia.org
The Copper Cycle:
π-Alkyne Complex Formation: The copper(I) co-catalyst reacts with the terminal alkyne (e.g., trimethylsilylacetylene) to form a π-alkyne complex. This complexation increases the acidity of the alkyne's terminal proton. libretexts.org
Deprotonation: In the presence of a base, the π-alkyne complex is deprotonated to form a copper acetylide. libretexts.org
Transmetalation: The copper acetylide then participates in the transmetalation step with the palladium intermediate. libretexts.orgwikipedia.org
Recent studies using density functional theory (DFT) have provided deeper insights, suggesting that an anion-coordinated copper acetylide is the key catalytically active species, rather than the neutral copper acetylide. acs.org
Alternative Alkynylation and Functionalization Approaches
Lithiation-Mediated Routes to Ethynylbenzene Structures
An alternative to palladium-catalyzed methods involves the lithiation of an aryl halide followed by reaction with an appropriate electrophile. While specific examples for this compound are less common in the provided context, the general principle is a well-established method for forming carbon-carbon bonds.
Preparation of Multi-Alkynyl Systems Utilizing this compound
This compound serves as a crucial building block for the synthesis of more complex multi-alkynyl systems, which are of interest for applications in liquid crystals and organic electronics. csic.esrsc.org The Sonogashira coupling reaction is again a key method for these transformations. For instance, this compound can be coupled with various aryl halides to create larger conjugated structures. rsc.orgrsc.org
A notable example is the synthesis of hexasubstituted triindoles, where a hexabrominated triindole core is coupled with six equivalents of this compound in a multiple Sonogashira reaction to yield a discotic liquid-crystalline material. csic.es Similarly, it has been used in the synthesis of gold(III) alkynyl complexes and platinum(II) complexes, which exhibit interesting photophysical properties. rsc.orgacs.org These examples underscore the versatility of this compound as a synthon for constructing elaborate molecular architectures.
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| p-Pentylbromobenzene |
| p-Pentyliodobenzene |
| Trimethylsilylacetylene |
| Bis(triphenylphosphine)palladium(II) chloride |
| Triphenylphosphine |
| Copper(I) iodide |
| Triethylamine |
| Potassium carbonate |
| Methanol |
| p-Tolylacetylene |
| 1-Decyne |
| Phenylacetylene (B144264) |
| 4-Iodopyridine |
| 3-Iodopyridine |
| 2,6-Dibromopyridine |
| 4-Methoxyphenyl boronic acid |
| 3,4-Dimethoxyphenyl boronic acid |
| 2,6-bis(4-hydroxyphenyl)pyridine |
| 1-Bromododecane |
| 3,4-bis(decyloxy)benzaldehyde |
| Triphenylphosphine |
| Carbon tetrabromide |
| N-(4-Ethynylphenyl)-3,6-di-tert-butylcarbazole |
| 2,6-bis(N-n-butylbenzimidazol-2′-yl)benzene |
| 1-ethynyl-4-hexylbenzene |
| 1-ethyl-4-ethynylbenzene |
Synthesis of Substituted 1,3-Diynes
The formation of buta-1,3-diyne linkages is a fundamental transformation in organic synthesis, providing the core structure for numerous natural products, pharmaceuticals, and materials with unique optoelectronic properties. psu.edu this compound serves as a key precursor for both symmetrical and unsymmetrical 1,3-diynes through various catalytic protocols.
Homocoupling reactions of this compound lead to the formation of the symmetrical diyne, 1,4-bis(4-pentylphenyl)buta-1,3-diyne. A highly efficient method for this transformation involves the use of copper(I) thiocyanate (B1210189) (CuSCN) as a mediator and 4-nitrobenzenediazonium (B87018) tetrafluoroborate (B81430) as an oxidant. This procedure, carried out in acetonitrile (B52724) with N,N,N′,N′-tetramethylethylenediamine (TMEDA), provides the desired symmetrical diyne in excellent yield. researchgate.net Other copper-catalyzed systems, often employing an amine base and an oxidant like air (O2), are also effective for the homocoupling of terminal alkynes. researchgate.net
For the synthesis of unsymmetrical 1,3-diynes, where two different alkyne units are joined, cross-coupling strategies are necessary. The Cadiot–Chodkiewicz reaction is a classic and reliable method for this purpose, involving the coupling of a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt in the presence of a base. organic-chemistry.orgnih.gov This methodology was successfully applied in the synthesis of novel 5-substituted-uridine derivatives. nih.gov In this context, this compound was coupled with a 5-bromoethynyl-uridine derivative to create a complex unsymmetrical diyne, demonstrating the utility of this compound in constructing molecules with potential biological relevance. nih.gov
| Product Type | Reactants | Catalytic System/Reagents | Yield | Reference |
| Symmetrical Diyne | This compound (homocoupling) | CuSCN, 4-nitrobenzenediazonium tetrafluoroborate, TMEDA, MeCN | 95% | researchgate.net |
| Unsymmetrical Diyne | This compound, 5'-O-Acetyl-5-(bromoethynyl)-2',3'-O-isopropylidene-uridine | Copper-catalyzed Cadiot-Chodkiewicz cross-coupling | 25-67% (range for various alkynes) | nih.gov |
Facile Preparation of Complex Conjugated Scaffolds
The rigid, linear geometry of the ethynyl (B1212043) group in this compound makes it an ideal component for the construction of larger, well-defined conjugated architectures. These scaffolds are of significant interest in materials science for applications in organic electronics, such as organic thin-film transistors (OTFTs). koreascience.krrsc.org
A notable example is the synthesis of 6,13-bis((4-pentylphenyl)ethynyl)pentacene. This complex scaffold is prepared through the reaction of this compound with 6,13-pentacenequinone (B1223199). koreascience.krrsc.org The synthesis involves the initial formation of a lithium acetylide from this compound using n-butyllithium, followed by its addition to the pentacenequinone core. A subsequent reduction step using tin(II) chloride yields the final, highly conjugated pentacene (B32325) derivative. koreascience.krrsc.org The introduction of the bulky 4-pentylphenylethynyl groups at the 6 and 13 positions of the pentacene core enhances the solubility and oxidative stability of the resulting material, which is crucial for solution-based processing of electronic devices. koreascience.krrsc.org
Furthermore, this compound can undergo polymerization to form poly(this compound) (PEPB), a conjugated polymer. evitachem.comresearchgate.net This transformation is typically achieved using a Rh(I) complex as a catalyst. The resulting polymer features a polyacetylene backbone with pending 4-pentylphenyl groups, and its conjugated nature imparts interesting optical and electronic properties. evitachem.comresearchgate.net Such polymers are investigated for their thermal stability and potential use in advanced materials. evitachem.com
| Scaffold Type | Key Reagents | Synthetic Method | Yield | Reference |
| Pentacene Derivative | This compound, 6,13-Pentacenequinone | Alkylation / Reduction (n-BuLi, SnCl₂·2H₂O) | 36% | rsc.org |
| Conjugated Polymer | This compound | Rh(I) complex-catalyzed polymerization | Not specified | evitachem.comresearchgate.net |
Polymerization Studies of 1 Ethynyl 4 Pentylbenzene
Catalytic Polymerization Mechanisms
The synthesis of poly(1-ethynyl-4-pentylbenzene) is achieved through catalytic polymerization, with rhodium-based catalysts being particularly effective for monosubstituted acetylenes. The choice of catalyst system is crucial as it dictates the mechanism of polymerization and ultimately the microstructure of the resulting polymer.
Rhodium(I)-Complex Mediated Polymerization of Monosubstituted Acetylenes
Rhodium(I) complexes are well-established as efficient catalysts for the polymerization of monosubstituted acetylenes, including this compound. tandfonline.comresearchgate.net These catalysts operate via a well-defined insertion mechanism. researchgate.net The polymerization process is initiated by the coordination of the acetylene (B1199291) monomer to the rhodium(I) center, followed by the insertion of the carbon-carbon triple bond into the rhodium-acetylide or rhodium-vinyl bond of the growing polymer chain. This process typically yields polymers with a high degree of stereoregularity. nih.gov
The general effectiveness of Rh(I) complexes extends to a variety of monosubstituted acetylenes, leading to the formation of high molecular weight polymers. tandfonline.com The polymerization of this compound, specifically, has been successfully carried out using a Rh(I) complex to produce the corresponding polymer, poly(this compound), often abbreviated as PEPB. tandfonline.comresearchgate.net The reaction proceeds efficiently, yielding a polymer with a conjugated backbone structure. ulsu.ruacs.org
Influence of Catalyst Systems on Polymer Microstructure
The catalyst system employed in the polymerization of acetylenes has a profound influence on the resulting polymer's microstructure, particularly its stereochemistry (cis/trans configuration). For monosubstituted acetylenes like this compound, rhodium catalysts are known to promote the formation of a highly stereoregular cis-transoidal structure. tandfonline.comresearchgate.netresearchgate.net This specific geometry arises from the cis-opening of the acetylenic triple bond during the insertion polymerization mechanism. researchgate.net
In contrast, other catalyst systems, such as those based on tungsten (WCl₆–Ph₄Sn) or molybdenum (MoCl₅–Ph₄Sn), which are often used for other substituted acetylenes, can lead to different microstructures or may not be as effective for producing soluble, high-molecular-weight polymers. zenodo.org The selection of the Rh(I) catalyst for this compound is therefore a deliberate choice to achieve a specific, ordered polymer architecture. tandfonline.comresearchgate.net The resulting cis-transoid configuration is a key feature that influences the polymer's subsequent spectroscopic and conformational properties.
Characterization of Poly(this compound) Architectures
The structure of poly(this compound) is elucidated through various spectroscopic techniques. These methods provide detailed information about the conjugated polymer backbone and allow for precise structural assignments.
Spectroscopic Elucidation of Conjugated Polymer Backbones (e.g., NMR, IR, UV-Vis)
The conjugated polyene backbone of poly(this compound) gives rise to characteristic spectroscopic signatures.
Infrared (IR) Spectroscopy: The FT-IR spectrum of poly(this compound) provides evidence for its cis-structure. For instance, a characteristic band for the C-H out-of-plane vibration of a cis-polyacetylene backbone is observed, typically around 740 cm⁻¹. tandfonline.com
UV-Vis Spectroscopy: This technique is particularly informative for conjugated polymers. researchgate.net The UV-Vis spectrum of poly(this compound) in solution exhibits strong absorption bands that are characteristic of the π-π* transitions within the conjugated polyacetylene backbone. tandfonline.com The position and shape of these absorption bands can give an indication of the effective conjugation length along the polymer chain. scielo.org.mx The spectrum for poly(this compound) shows a main absorption peak with a shoulder at longer wavelengths, which is a typical feature for polyacetylenes with a high cis-content. tandfonline.com
The following table summarizes the key spectroscopic data for Poly(this compound).
| Spectroscopic Technique | Observed Feature | Implication | Reference |
| FT-IR | C-H out-of-plane vibration | Indicates cis-configuration of the polymer backbone. | tandfonline.com |
| UV-Vis | Main absorption with a shoulder at longer wavelengths | Characteristic of π-π* transitions in a high cis-content conjugated backbone. | tandfonline.com |
Structural Assignments via Spectroscopic Analysis (e.g., cis-trasoid structures)
Based on detailed analysis of spectroscopic data, a high cis-transoid structure has been assigned to poly(this compound) synthesized with a Rh(I) catalyst. tandfonline.comresearchgate.net The term "cis-transoid" refers to a polymer chain where the double bonds have a cis configuration, and the conformation around the single bonds connecting these units is transoid. This specific arrangement is a direct consequence of the Rh(I)-catalyzed polymerization mechanism. researchgate.net
The assignment is supported by comparing the polymer's spectra with those of reference polyacetylenes like polyphenylacetylene and polytolylacetylene, which are known to adopt similar structures when synthesized under comparable conditions. tandfonline.comresearchgate.net The presence of the bulky 4-pentylphenyl side group helps to stabilize this specific conformation.
Conformational and Chiroptical Properties of Polyacetylenes
While poly(this compound) is an achiral polymer, its conformational properties allow it to exhibit induced chiroptical behavior. The conjugated backbone of polyacetylenes can adopt helical conformations, and the presence of bulky side groups can favor a particular helical screw sense when influenced by a chiral environment. zenodo.orgacs.orgfigshare.com
Research has shown that when poly(this compound) is dissolved in a chiral solvent, such as α-pinene, it induces a change in the specific optical rotation of the solvent. tandfonline.com This phenomenon is not observed with simpler molecules like toluene, suggesting that the rigid, helical polymer backbone interacts with the chiral medium. tandfonline.com The polymer chain is believed to rearrange into a helical conformation with a predominant screw sense (right- or left-handed) dictated by the chirality of the solvent. tandfonline.com This indicates that even without chiral pendants, the polyacetylene backbone is capable of forming stable, helical structures.
Helical Conformation Induction in Chiral Media
The polymerization of this compound yields a polyacetylene with bulky side groups, referred to as PEPB. tandfonline.com Studies have shown that these bulky substituents play a crucial role in the polymer's ability to adopt a helical conformation when placed in a chiral environment. tandfonline.com This phenomenon is a result of the interaction between the polymer and the chiral solvent molecules, which induces a preferred screw-sense in the polymer backbone.
The polymerization of this compound is typically carried out using a Rh(I) complex as a catalyst, which leads to the formation of a polymer with a high cis-transoid structure. tandfonline.comresearchgate.net The presence of the bulky 4-pentylphenyl side groups is thought to be a key factor in stabilizing the helical conformation once it is induced by the chiral medium. tandfonline.com
| Chiral Solvent | Concentration of PEPB (g/dL) | Observed Change in Specific Optical Rotation | Inferred Helical Conformation |
|---|---|---|---|
| α-(-)-pinene | Low | Significant change observed | Predominantly one-handed helix |
| α-(+)-pinene | Low | Significant change observed | Predominantly opposite-handed helix |
Reactivity and Reaction Pathways of 1 Ethynyl 4 Pentylbenzene
Nucleophilic and Electrophilic Transformations
The dual nature of the ethynyl (B1212043) group, coupled with the reactivity of the aromatic ring, allows for a variety of nucleophilic and electrophilic reactions.
Ethynyl Group as a Nucleophilic and Electrophilic Moiety
The terminal alkyne functionality of 1-ethynyl-4-pentylbenzene exhibits both nucleophilic and electrophilic characteristics.
Nucleophilic Character: The hydrogen atom of the terminal alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH2), to form a potent nucleophile known as an acetylide anion. libretexts.orgmsu.educhemistrysteps.com This acetylide, specifically the 4-pentylphenylacetylide anion, can then participate in nucleophilic substitution and addition reactions. libretexts.org For instance, it can react with primary alkyl halides in an SN2 reaction to form a new carbon-carbon bond, effectively extending the carbon chain. ucalgary.cajove.com This reaction is a fundamental strategy in organic synthesis for building more complex molecules. chemistrysteps.comjove.com The acetylide can also add to the carbonyl group of aldehydes and ketones, leading to the formation of propargyl alcohols after protonation. libretexts.org
Electrophilic Character: While less common than its nucleophilic reactivity, the alkyne's triple bond can act as an electrophile. The sp-hybridized carbon atoms of the alkyne render it more electrophilic than a corresponding alkene. msu.edu Electrophilic addition reactions to alkynes are generally slower than to alkenes but do occur. msu.edu For example, the addition of hydrogen halides (HX) proceeds via an initial electrophilic attack on the alkyne. jove.com Direct electrophilic silylation of terminal alkynes, including those similar in structure to this compound, has also been achieved using aminosilanes in the presence of zinc halides, highlighting the electrophilic nature of the alkyne. organic-chemistry.org
Electrophilic Aromatic Substitution on the Phenyl Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction type for aromatic compounds. wikipedia.orgpressbooks.pub The rate and regioselectivity of these substitutions are influenced by the directing effects of the two substituents: the pentyl group and the ethynyl group. wikipedia.org
The pentyl group is an alkyl group, which is considered an activating group and an ortho, para-director. wikipedia.orglibretexts.org It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.orglibretexts.org This electron donation stabilizes the carbocation intermediate (arenium ion) formed during the substitution, particularly when the attack occurs at the ortho or para positions. wikipedia.orglibretexts.org
The ethynyl group is generally considered a deactivating group due to the sp-hybridized carbons being more electronegative than sp2-hybridized carbons, thus withdrawing electron density from the ring. wikipedia.org However, it can also act as a resonance donor. The directing effect of the ethynyl group is a balance of these inductive and resonance effects. Typically, deactivating groups are meta-directors, but due to potential resonance stabilization of the intermediate, the directing effect can be complex. wikipedia.orgorganicchemistrytutor.com
Given that the pentyl group is an activating ortho, para-director, electrophilic substitution on this compound is expected to predominantly occur at the positions ortho to the pentyl group.
Cross-Coupling and Functionalization Reactions
The presence of the terminal alkyne makes this compound an excellent substrate for various cross-coupling and functionalization reactions, enabling the synthesis of more complex and extended molecular architectures.
Formation of Extended Conjugated Systems
This compound is a valuable building block for the synthesis of extended conjugated systems. evitachem.com These systems are of significant interest in materials science due to their unique electronic and optical properties. evitachem.com One of the most powerful methods for achieving this is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. guidechem.com For example, this compound can be coupled with various aryl halides to create larger, conjugated molecules. rsc.orgsci-hub.se It has also been used in the synthesis of pentacene (B32325) derivatives through an alkylation reaction with 6,13-pentacenequinone (B1223199) followed by reduction. rsc.org
Derivatization for Complex Organic Molecule Synthesis
The reactivity of the ethynyl group allows for its derivatization into other functional groups, making this compound a versatile intermediate in the synthesis of complex organic molecules. chemistrysteps.comcymitquimica.com For instance, the hydration of the terminal alkyne, typically catalyzed by mercury salts, follows Markovnikov's rule to produce a methyl ketone. libretexts.org Alternatively, hydroboration-oxidation provides the anti-Markovnikov product, an aldehyde, after tautomerization of the initial enol intermediate. libretexts.org These transformations provide access to different carbonyl compounds from the same starting alkyne. Furthermore, the acetylide anion formed upon deprotonation can be used in reactions with various electrophiles to introduce a wide range of functionalities. libretexts.orgucalgary.ca It has been utilized as an intermediate in the synthesis of new acid ceramidase-targeted nucleosides. chemicalbook.com
Interactions with Frustrated Lewis Pairs (FLPs)
Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct. rsc.org This "frustration" leads to unique reactivity, including the activation of small molecules. Terminal alkynes, such as this compound, have been shown to react with FLPs. acs.orgresearchgate.netuzh.ch
Research has demonstrated that the reaction of this compound with an FLP generated from the [tBu3PCO2B(C6F5)3] adduct results in the formation of the salt [tBu3PH][C5H11C6H4CCB(C6F5)3]. rsc.orgrsc.org This indicates that the FLP facilitates the heterolytic cleavage of the terminal C-H bond of the alkyne, with the bulky phosphine (B1218219) acting as a base to deprotonate the alkyne and the borane (B79455) acting as a Lewis acid to coordinate to the resulting acetylide. researchgate.netuzh.ch This activation by FLPs opens up new avenues for the catalytic functionalization of terminal alkynes under metal-free conditions. rsc.orgnih.gov
Stoichiometric Reactions of Alkynes with FLP Systems
The reaction of terminal alkynes, such as this compound, with Frustrated Lewis Pairs (FLPs) demonstrates a key reactivity pathway for these sterically hindered systems. When this compound is reacted with the FLP system composed of the bulky phosphine, tri-tert-butylphosphine (B79228) (tBu₃P), and the strong Lewis acid, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), a stoichiometric reaction occurs. rsc.orgresearchgate.net This reaction proceeds via the activation of the terminal C(sp)-H bond of the alkyne across the Lewis acidic and basic centers of the FLP.
The process can be initiated by the thermal liberation of the FLP from a stable precursor, such as the carbon dioxide adduct, [tBu₃PCO₂B(C₆F₅)₃]. rsc.orgresearchgate.netrsc.org Upon heating, this adduct releases CO₂, generating the highly reactive free FLP, tBu₃P and B(C₆F₅)₃. In the presence of this compound, the FLP readily abstracts the acetylenic proton, leading to the formation of a phosphonium (B103445) cation and a borate (B1201080) anion. rsc.org This results in the quantitative formation of the salt, [tBu₃PH][C₅H₁₁C₆H₄CCB(C₆F₅)₃]. rsc.orgrsc.org
A similar reaction occurs when using the FLP precursor [(TMP)H][TMPCO₂B(C₆F₅)₃] (where TMP = 2,2,6,6-tetramethylpiperidine). Heating this precursor in the presence of this compound also yields an analogous alkyne activation product, [(TMP)H][C₅H₁₁C₆H₄CCB(C₆F₅)₃]. rsc.org
Spectroscopic Signatures of Adduct Formation
The formation of the adduct between the FLP and this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy. rsc.org The resulting salt, [tBu₃PH][C₅H₁₁C₆H₄CCB(C₆F₅)₃], exhibits characteristic signals that are consistent with the proposed structure. The spectroscopic data provides clear evidence of the C-H bond activation and the formation of the phosphonium and borate ions. rsc.orgrsc.org
The key spectroscopic signatures for the adduct formed from the tBu₃P/B(C₆F₅)₃ FLP system are observed in ³¹P, ¹¹B, and ¹⁹F NMR spectra. rsc.org
Table 1: NMR Spectroscopic Data for the Adduct [tBu₃PH][C₅H₁₁C₆H₄CCB(C₆F₅)₃]
| Nucleus | Chemical Shift (δ) in ppm |
|---|---|
| ³¹P | 59.9 |
| ¹¹B | -20.9 |
| ¹⁹F | -132.0, -163.4, -166.8 |
Data obtained in ortho-difluorobenzene (oDFB) or CH₂Cl₂ solvent. rsc.orgrsc.org
These chemical shifts are indicative of the formation of the [tBu₃PH]⁺ cation and the [C₅H₁₁C₆H₄CCB(C₆F₅)₃]⁻ anion, confirming the successful stoichiometric reaction between the FLP and the alkyne. rsc.org
Regioselective Functionalization of C(sp³)-H Bonds
The functionalization of C(sp³)-H bonds in alkyl chains is a significant challenge in synthetic chemistry due to their general inertness. Research into the regioselective oxidation of such bonds in arylalkanes has explored various catalytic systems.
In the context of this compound, studies involving a manganese(III) porphyrin catalyst for C(sp³)–H bond oxidation have been conducted. rsc.org The goal of these reactions is typically to achieve selective oxidation at specific positions along the alkyl chain, for instance, to produce valuable 1,4-diketones from arylalkanes. rsc.orgresearchgate.net However, the electronic nature of substituents on the phenyl ring can significantly influence the reaction's outcome. rsc.org
For this compound, the attempt at regioselective C(sp³)–H functionalization using a manganese(III) porphyrin complex and an oxidant like potassium peroxymonosulfate (B1194676) (Oxone®) did not lead to the desired oxidation of the pentyl chain. Instead, the reaction produced a mixture of side-products. rsc.org The reactivity was observed to be centered on the para-substituent, in this case, the ethynyl group, rather than the C(sp³)-H bonds of the pentyl group. This outcome highlights the competing reactivity of the alkyne functionality under these specific oxidative conditions, which overrides the intended functionalization of the aliphatic chain. rsc.org
Advanced Materials Applications of 1 Ethynyl 4 Pentylbenzene and Its Polymers
Organic Electronic Materials Development
The unique electronic structure of 1-ethynyl-4-pentylbenzene makes it a valuable precursor for organic semiconducting materials used in various electronic devices.
Polyacetylene and its derivatives are known for their conductive properties. The incorporation of this compound into poly(phenylacetylene) chains has been explored to develop materials for optoelectronic applications, such as Organic Light Emitting Diodes (OLEDs).
Researchers have synthesized organic poly(phenylacetylene)s featuring pendant carbazole (B46965) groups through the rhodium-catalyzed copolymerization of 9-(4-ethynylphenyl)carbazole (B1356723) (CzPA) and this compound. researchgate.net These copolymers have been utilized in the fabrication of triple-layer OLED devices. researchgate.net In these devices, electroluminescence originates from an iridium complex, demonstrating the potential of such polymers in developing new light-emitting materials. researchgate.net The inclusion of the this compound unit helps to modify the polymer's solubility and processability without compromising its essential electronic characteristics.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient and highly regioselective method for synthesizing complex macromolecular structures. nih.gov This reaction forms a stable, electron-accepting 1,2,3-triazole ring from a terminal alkyne and an azide. nih.gov
Liquid Crystalline Systems
The rod-like structure of this compound makes it an excellent building block for designing thermotropic liquid crystals, which exhibit ordered phases between the crystalline solid and isotropic liquid states.
Derivatives incorporating the this compound moiety have been shown to exhibit rich liquid crystalline behavior, known as mesomorphism. The specific type of mesophase is highly dependent on the molecular architecture, particularly the nature of the central core and the length of attached flexible chains.
For instance, a series of novel discotic liquid crystals based on an anthraquinone (B42736) core with two diagonally attached this compound units has been synthesized. acs.orgresearchgate.net The mesomorphic properties of these compounds were found to be tunable by altering the length of four peripheral alkoxy chains (CnH2n+1O-). acs.orgresearchgate.net
| Compound | Alkoxy Chain (R) | Mesophases and Transition Temperatures (°C) |
| 4.1 | n-C6H13 | Crcolrec 115 Colh 152 ND 179 Iso |
| 4.2 | n-C8H17 | Colh 110 ND 172 Iso |
| 4.3 | n-C10H21 | Cr 96 ND 165 Iso |
| 4.4 | n-C12H25 | Cr 101 ND 163 Iso |
| 4.5 | 3,7-dimethyloctyl | Colh 89 ND 139 Iso |
| Data sourced from references acs.orgresearchgate.net. Cr=Crystal, Crcolrec=Soft Crystal Columnar Rectangular, Colh=Columnar Hexagonal, ND=Discotic Nematic, Iso=Isotropic Liquid. |
As shown in the table, the compound with the shortest alkoxy chains (n=6) displays a sequence of soft crystal and liquid crystalline phases, including columnar rectangular (Crcolrec), columnar hexagonal (Colh), and discotic nematic (ND) phases. acs.org Increasing the chain length to n=8 stabilizes the Colh phase at a lower temperature, while even longer chains (n=10, 12) lead directly to the ND phase. acs.org Similarly, discotic liquid crystals based on a triindole core, when functionalized with this compound, exhibit stable hexagonal columnar mesophases over a wide temperature range. csic.es
The design of columnar liquid crystals often involves the use of a planar, disc-shaped aromatic core to which several peripheral groups are attached. The this compound unit is frequently used as one of these peripheral arms. The synthesis of these materials is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. acs.orgresearchgate.net
In a typical design, a poly-halogenated aromatic core is reacted with this compound in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) co-catalyst (CuI), and a base like triethylamine (B128534) (TEA). researchgate.netresearchgate.net This methodology has been successfully employed to create various discotic systems, including those based on anthraquinone and triindole cores. acs.orgcsic.es The Sonogashira reaction allows for the direct and efficient formation of a rigid ethynyl (B1212043) bridge between the core and the 4-pentylphenyl group, leading to the desired disc-like molecular shape that promotes self-assembly into columnar structures. researchgate.net
Discotic liquid crystals formed using this compound can self-assemble into ordered columnar structures where the flat cores stack on top of one another. These stacks can act as one-dimensional molecular wires, facilitating charge transport and giving rise to useful photoelectric properties.
A discotic derivative, 1,3,6,8-tetrakis((4-pentylphenyl)ethynyl)pyrene, was synthesized using this compound and a pyrene (B120774) core. mdpi.com This compound was observed to self-assemble into well-defined micro-wires. mdpi.com Its photoelectric properties were characterized, revealing its potential for optoelectronic applications. mdpi.com
| Property | Value |
| Absorption Maxima (λabs) | 457 nm, 483 nm |
| Emission Maxima (λem) | 490 nm, 522 nm |
| Fluorescence Quantum Yield (ΦF) | 41% |
| Electrochemical Band Gap | 2.58 eV |
| Data for 1,3,6,8-tetrakis((4-pentylphenyl)ethynyl)pyrene, sourced from reference mdpi.com. |
Furthermore, the anthraquinone-based derivatives exhibit electrical conductivity that is phase-dependent; the conductivity in the more ordered columnar hexagonal (Colh) mesophase was found to be nearly ten times higher than in the soft crystal phase. acs.org The HOMO-LUMO band gaps for these compounds were calculated to be in the range of 2.79 to 2.82 eV. acs.orgresearchgate.net Triindole-based discotic systems containing the this compound unit are redox-active, showing multiple reversible oxidation waves, which is a desirable characteristic for stable organic electronic materials. csic.es
Supramolecular Chemistry and Self-Assembly
The unique molecular architecture of this compound, featuring a rigid aromatic core, a reactive ethynyl group, and a flexible pentyl chain, makes it a versatile building block in the field of supramolecular chemistry. This section explores its role in the formation of organized architectures through non-covalent interactions, its application in the functionalization of gold nanoparticles, and its involvement in host-guest chemistry within poly(phenylacetylene) systems.
The self-assembly of molecules into well-defined, functional superstructures is a cornerstone of modern materials science. In the context of this compound and its derivatives, non-covalent interactions such as hydrogen bonding and π-π stacking play a crucial role in directing the formation of these organized architectures.
Research has shown that polymers derived from phenylacetylene (B144264) monomers, which are structurally related to this compound, can form stable helical conformations. These conformations are often stabilized by intramolecular hydrogen bonds, particularly when the monomers are functionalized with groups capable of hydrogen bonding, such as hydroxyl groups. researchgate.net This induced chirality in the polymer backbone can be switched "on" or "off" in response to changes in solvent polarity, demonstrating a dynamic supramolecular system. researchgate.net
Gold nanoparticles (GNPs) have garnered significant attention due to their unique optical and electronic properties. The functionalization of GNP surfaces with organic molecules allows for the creation of hybrid materials with tailored properties and functionalities. This compound, and more specifically its thiol-terminated derivatives, have been utilized in the supramolecular assembly of functionalized GNPs.
Thiol-terminated pentaalkynylbenzene units, which can be synthesized using precursors like this compound, have been successfully used to coat gold nanoparticles. surajitdhara.in These organic ligands can self-assemble on the GNP surface, leading to organized structures. The inherent liquid crystalline properties of some of these functionalizing agents can be transferred to the nanoparticle assembly. For example, a discotic nematic liquid crystal phase has been observed at room temperature in a system of gold nanoparticles coated with thiol-functionalized pentaalkynylbenzene derivatives. surajitdhara.in
The self-assembly process can be directed by controlling the ligand exchange on the surface of the gold nanoparticles, leading to the formation of specific aggregate structures, such as satellite patterns, driven by π-π stacking interactions. nih.gov The resulting well-ordered assemblies of gold nanoparticles exhibit controlled third-order nonlinear optical properties, which can be enhanced by increasing the ratio of the functionalizing organic ligand. nih.gov The study of such systems is a vibrant area of research with potential applications in nanotechnology and materials science. nih.gov
Poly(phenylacetylene)s, polymers synthesized from monomers like this compound, can adopt helical conformations that create specific binding pockets, making them suitable hosts for various guest molecules. This host-guest chemistry can lead to chiroptical switching systems and selective catalysis.
Research has demonstrated that poly(phenylacetylene)s bearing polycarbohydrate ionophores can exhibit a predominantly one-handed helical conformation. researchgate.net The introduction of metal cationic guest molecules can induce an inversion of the helical screw sense, which is observable through changes in their circular dichroism (CD) spectra. researchgate.net This phenomenon highlights the potential of these polymer systems as chiroptical sensors. The host-guest complexation between the polycarbohydrate side chains and the metal cations is the driving force for this conformational switching. researchgate.net
In the realm of catalysis, host-guest systems involving poly(phenylacetylene) derivatives have been explored for substrate-selective reactions. For instance, when used in conjunction with a gold catalyst, a host-guest system can exhibit inverse selectivity compared to the free catalyst in solution. unive.it This allows for the faster conversion of more rigid and less electron-rich aromatic alkynes, demonstrating how the steric and electronic environment of the host can modulate the reactivity of the guest molecule at the catalytic center. unive.it
Pharmaceutical and Biological Research Intermediates
This compound serves as a crucial intermediate in the synthesis of various compounds with potential pharmaceutical and biological applications. Its ethynyl group provides a reactive handle for coupling reactions, enabling the construction of complex molecular frameworks.
Nucleoside analogs are a class of compounds that are structurally similar to natural nucleosides and are widely investigated for their antiviral and anticancer properties. This compound is a key building block in the synthesis of novel nucleoside analogs.
It is utilized in Sonogashira cross-coupling reactions with halogenated nucleosides to introduce the 4-pentylphenylacetylene moiety. mdpi.comoup.comsrce.hr This reaction is a cornerstone for creating C-5 alkynylated pyrimidine (B1678525) derivatives. srce.hr For example, this compound has been reacted with 5-iodo-2'-deoxyuridine in the presence of a palladium catalyst to synthesize precursors for bicyclic nucleoside analogues (BCNAs) that exhibit potent anti-varicella-zoster virus (VZV) activity. oup.com
Furthermore, this compound has been employed in the synthesis of acyclic 5-alkynyl uracil (B121893) nucleosides targeted at acid ceramidase. chemicalbook.com It has also been used to create nucleoside analogs that inhibit SARS-CoV-2 replication by interfering with the viral RNA-dependent RNA polymerase. mdpi.comresearchgate.net The synthesis involves coupling this compound with a modified uracil derivative, followed by further chemical transformations to yield the final active compounds. mdpi.com
The reaction conditions for these syntheses are well-documented, typically involving a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent. mdpi.comoup.comsrce.hr
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
| 5-Iodo-2'-deoxyuridine | This compound | Tetrakis(triphenylphosphine)palladium(0), Copper(I) iodide | Bicyclic Nucleoside Analogue Precursor | oup.com |
| 1-(β-D-(2′,3′,5′-triacetylribofuranosyl))-5-iodouracil | This compound | 10% Palladium on carbon, Copper(I) iodide | Furano- and Pyrrolopyrimidine Nucleosides | mdpi.com |
| 1-((2-(acetoxy)ethoxy)methyl)-5-iodouracil | This compound | 10% Palladium on carbon, Copper(I) iodide | Acyclic Nucleoside Analogue | mdpi.com |
| N-alkyl-5-iodouracil derivatives | This compound | (PPh3)4Pd, CuI | C-5 alkynylated pyrimidine derivatives | srce.hr |
The utility of this compound extends beyond nucleoside analog synthesis into broader drug development processes. Its reactivity and the properties it imparts to larger molecules make it a valuable component in the design of new therapeutic agents. evitachem.com
The introduction of the 4-pentylphenyl group can modulate the lipophilicity and binding characteristics of a parent molecule, which are critical parameters in drug design. For instance, in the development of anti-VZV agents, the pentylphenyl analogue was identified as a potential clinical candidate, prompting scale-up studies for its synthesis. oup.com
The exploration of this compound in drug development is often part of a larger effort to establish structure-activity relationships (SAR). By systematically varying substituents on the phenylacetylene core, researchers can fine-tune the biological activity of a series of compounds. This approach has been applied in the development of inhibitors for various viral targets. researchgate.net
| Application Area | Compound Class | Key Synthetic Step | Reference |
| Anti-Varicella-Zoster Virus (VZV) | Bicyclic Nucleoside Analogues | Sonogashira coupling | oup.com |
| Anti-SARS-CoV-2 | Furano- and Pyrrolopyrimidine Nucleosides | Sonogashira coupling | mdpi.comresearchgate.net |
| Acid Ceramidase Inhibition | Acyclic 5-alkynyl Uracil Nucleosides | Sonogashira coupling | chemicalbook.com |
Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C) within the molecule.
¹H NMR Analysis for Proton Environments
Proton NMR (¹H NMR) analysis of 1-Ethynyl-4-pentylbenzene, typically conducted in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals corresponding to each unique proton environment. The spectrum provides key information through chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J).
The aromatic protons show a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring, appearing as two distinct doublets. chemicalbook.com The protons ortho to the ethynyl (B1212043) group are deshielded and appear further downfield compared to the protons ortho to the pentyl group. chemicalbook.com The terminal acetylenic proton appears as a sharp singlet, a hallmark of the C≡C-H group. chemicalbook.com The protons of the pentyl chain are observed in the upfield region of the spectrum, with multiplicities that reflect their coupling to adjacent protons. chemicalbook.com The benzylic protons (adjacent to the aromatic ring) appear as a triplet, coupled to the neighboring methylene group. chemicalbook.com
Detailed ¹H NMR data for this compound is summarized below. chemicalbook.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.42 | Doublet (d) | 8.3 | 2H | Aromatic (Ar-H) |
| 7.14 | Doublet (d) | 8.3 | 2H | Aromatic (Ar-H) |
| 3.04 | Singlet (s) | N/A | 1H | Acetylenic (≡C-H) |
| 2.61 | Triplet (t) | 7.8 | 2H | Benzylic (-CH₂-Ar) |
| 1.65-1.57 | Multiplet (m) | N/A | 2H | Pentyl (-CH₂-) |
| 1.36-1.26 | Multiplet (m) | N/A | 4H | Pentyl (-CH₂-CH₂-) |
| 0.90 | Triplet (t) | 6.6 | 3H | Terminal Methyl (-CH₃) |
¹³C NMR Analysis for Carbon Framework
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment.
While specific, experimentally derived ¹³C NMR data for this compound is not detailed in the available search results, the expected chemical shifts can be predicted based on its structure. The spectrum would feature signals in three main regions:
Aromatic Region (δ ~120-145 ppm): Four signals are expected for the benzene ring carbons. The two carbons bearing substituents (ipso-carbons) would have distinct shifts from the four protonated carbons.
Alkynyl Region (δ ~75-85 ppm): Two signals corresponding to the sp-hybridized carbons of the ethynyl group would be present.
Aliphatic Region (δ ~14-36 ppm): Five distinct signals are expected for the five carbons of the pentyl side chain.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
High-Resolution Mass Spectrometry for Molecular Ion Detection
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition. For this compound (C₁₃H₁₆), the theoretical exact mass of the molecular ion ([M]⁺˙) is 172.1252 u. HRMS analysis would be used to confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.
Fragmentation Pattern Analysis for Structural Elucidation
In electron ionization (EI) mass spectrometry, the molecular ion of this compound (m/z 172) is expected to undergo predictable fragmentation. The analysis of these fragments provides corroborating evidence for the compound's structure. Aromatic compounds typically show a strong molecular ion peak. libretexts.org
The most significant fragmentation pathway for alkylbenzenes is benzylic cleavage—the breaking of the bond between the first and second carbon of the alkyl chain. This process results in the formation of a stable benzylic cation. For this compound, the loss of a butyl radical (•C₄H₉) would lead to the formation of a major fragment ion at m/z 115. Further fragmentation common to alkylbenzenes could lead to the formation of a tropylium ion at m/z 91.
Vibrational and Electronic Spectroscopy
Vibrational spectroscopy, such as Infrared (IR) spectroscopy, probes the vibrations of chemical bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.
Although a specific experimental spectrum for this compound is not provided in the search results, the key functional groups present in the molecule would produce predictable absorption bands:
≡C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹ corresponding to the stretching of the terminal alkyne C-H bond.
C≡C Stretch: A weak to medium absorption band around 2100 cm⁻¹ is characteristic of the carbon-carbon triple bond stretch.
Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are typical for C-H bonds on the benzene ring.
Aliphatic C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ arise from the C-H bonds of the pentyl group.
Aromatic C=C Bending: Several bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic ring.
Thermal and Structural Analysis
Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. These methods are vital for determining the thermal stability and phase behavior of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition behavior. A TGA curve plots the percentage of weight loss against temperature.
For organic molecules like this compound, the onset of weight loss in a TGA thermogram indicates the beginning of thermal decomposition. Although specific TGA data for the monomer is not widely published, studies on related poly(phenylacetylene) materials show that the phenylacetylene (B144264) structure contributes to high thermal stability. For example, a polymer containing ethynyl groups, poly(4-ethynyl-p-xylylene-co-p-xylylene), was shown to be thermally stable with no significant weight loss until approximately 392 °C in a nitrogen atmosphere. nih.gov Such analyses are crucial for applications where the material might be exposed to elevated temperatures.
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. Peaks on a DTA curve indicate thermal events such as phase transitions (melting, boiling) or chemical reactions (decomposition), signifying whether a process is exothermic (releases heat) or endothermic (absorbs heat). DTA provides information on the temperatures at which these events occur, complementing the mass-loss data from TGA.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the amount of heat required to increase the temperature of a sample compared to a reference. As the sample undergoes a phase transition, such as melting or crystallization, it either absorbs or releases heat, which is detected by the instrument as a change in heat flow.
DSC is particularly useful for characterizing the phase transitions of materials. sigmaaldrich.com For a substance like this compound, which is a liquid at room temperature, DSC could be used at low temperatures to determine its melting point or to identify any solid-solid phase transitions (polymorphism) if it were to crystallize. The boiling point of this compound is reported to be 172 °C. chemicalbook.comresearchgate.net DSC analysis would show an endothermic event corresponding to this phase change from liquid to gas. The technique is widely used to study the thermal behavior of liquid crystals and polymers, where multiple phase transitions can occur.
X-ray Diffraction (XRD) for Crystalline and Mesophase Structures
X-ray diffraction (XRD) stands as a cornerstone technique for determining the atomic and molecular arrangement within crystalline solids and the various ordered, yet fluid, states of liquid crystals (mesophases). For compounds like this compound, which possess a rigid aromatic core and a flexible alkyl chain, the formation of liquid crystalline phases, such as nematic and smectic phases, is a common phenomenon. XRD provides invaluable information on the structural organization within these phases.
In a typical XRD experiment on a liquid crystal sample, a beam of X-rays is directed at the material, and the scattered X-rays are detected at various angles. The resulting diffraction pattern is a fingerprint of the molecular arrangement. For instance, in the nematic phase, which exhibits long-range orientational order but no positional order, the XRD pattern typically shows diffuse scattering at wide angles, corresponding to the average distance between molecules, and possibly diffuse scattering at small angles if there are short-range positional correlations. ijirset.commdpi.com
The smectic phases, characterized by a layered structure, give rise to sharp, quasi-Bragg peaks at small angles in the XRD pattern. mdpi.com The position of these peaks allows for the calculation of the layer spacing, or d-spacing. For example, in the smectic A phase of a homologous series of 4-alkyl-4'-cyanostilbenes, a related class of liquid crystals, the layer thickness was determined from the meridional reflections in the XRD pattern. nih.gov Similarly, for a series of alkyl-substituted dibenzo[fg,op]naphthacenes, XRD was used to identify a smectic-A phase for compounds with shorter alkyl chains (including pentyl) and a more ordered hexatic-B phase for those with longer chains. hartleygroup.orgnih.gov
The analysis of XRD patterns can reveal further details about the molecular packing. For instance, in some liquid crystalline systems, the observed layer spacing is significantly different from the calculated molecular length, suggesting an intercalated or bilayer arrangement of the molecules within the smectic layers.
Table 1: Representative X-ray Diffraction Data for a Smectic A Phase of a Phenyl Benzoate-based Liquid Crystal
| Feature | Angle (2θ) | d-spacing (Å) | Interpretation |
| Small-angle reflection | ~2.5° | ~35.3 | Layer spacing of the smectic A phase |
| Wide-angle reflection | ~20° | ~4.4 | Average intermolecular distance |
This table presents hypothetical yet representative data for a smectic A phase that could be exhibited by a derivative of this compound, illustrating the type of information obtained from XRD analysis.
Chiroptical Spectroscopy for Helical Systems
When molecules like this compound are polymerized, particularly with chiral catalysts or initiators, they can form helical polymers known as poly(phenylacetylene)s (PPAs). These helical structures are chiral and exhibit unique interactions with polarized light, which can be probed using chiroptical spectroscopy techniques such as polarimetry and circular dichroism.
Polarimetry for Optical Rotation Measurements
Polarimetry is a technique that measures the rotation of the plane of linearly polarized light as it passes through a chiral substance. This phenomenon, known as optical rotation, is a fundamental property of chiral molecules and helical systems. The magnitude and direction of the rotation are quantified as the specific rotation, [α], which is a characteristic constant for a given chiral compound under specific conditions of temperature, wavelength, and solvent.
For helical polymers derived from phenylacetylene derivatives, polarimetry is a powerful tool to confirm the presence of a preferred helical screw sense (either right-handed, P, or left-handed, M). A non-zero optical rotation indicates an excess of one helical sense over the other. The sign of the specific rotation (+ or -) corresponds to the direction of rotation (dextrorotatory or levorotatory).
The specific rotation of a helical polymer can be influenced by several factors, including the monomer structure, the polymerization conditions, and the solvent. For instance, the polymerization of achiral phenylacetylene monomers using a chiral catalyst system can induce a preferred helical sense in the resulting polymer, leading to significant optical rotation.
Table 2: Specific Optical Rotation of Representative Helical Poly(phenylacetylene) Derivatives
| Polymer | Monomer Structure | Catalyst/Initiator System | Solvent | Specific Rotation [α] (deg) |
| Poly-1 | Phenylacetylene with chiral oxazoline pendant | [Rh(nbd)Cl]₂ | Chloroform | High positive value |
| Poly-2 | Phenylacetylene with porphyrin group | Rh⁺(nbd)[(η⁶-C₆H₅)B⁻(C₆H₅)₃] / (R)-PEA | THF | Significant positive value |
| Poly-3 | Phenylacetylene with porphyrin group | Rh⁺(nbd)[(η⁶-C₆H₅)B⁻(C₆H₅)₃] / (S)-PEA | THF | Significant negative value |
| Poly-4 | 4-Dodecyloxy-3,5-bis(hydroxymethyl)phenylacetylene | [Rh(nbd)Cl]₂ / (R)-(+)-1-phenylethylamine | THF/HMPA | Large positive value |
This table provides illustrative data based on published research on helical poly(phenylacetylene)s, demonstrating the range and significance of specific rotation values in characterizing these systems. mdpi.comresearchgate.net
Circular Dichroism (CD) Spectroscopy for Chirality Sensing
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and supramolecular structures. It measures the differential absorption of left- and right-circularly polarized light. A CD spectrum is a plot of this differential absorption versus wavelength and is characterized by positive or negative peaks, known as Cotton effects. The sign and intensity of the Cotton effects provide detailed information about the stereochemistry and conformation of chiral molecules.
In the context of helical poly(phenylacetylene)s, CD spectroscopy is exceptionally informative. The π-conjugated polymer backbone of these helical structures acts as a chromophore, and its helical arrangement gives rise to intense CD signals. The sign of the Cotton effect in the region of the π-π* transition of the polyene backbone is directly related to the helical sense of the polymer. For many poly(phenylacetylene)s, a positive Cotton effect corresponds to a right-handed (P) helix, while a negative Cotton effect indicates a left-handed (M) helix. nih.govnih.gov
The CD spectra of these polymers can be sensitive to various external stimuli, such as solvent, temperature, and the presence of guest molecules, reflecting the dynamic nature of the helical conformation. For example, a study on a poly(phenylacetylene) with a chiral sulfoxide pendant group showed a negative Cotton band around 430 nm in chloroform, indicating an M-helical orientation of the polyene backbone. nih.gov The intensity and position of the Cotton effects can also be influenced by the degree of polymerization.
Table 3: Representative Circular Dichroism Data for Helical Poly(phenylacetylene) Derivatives
| Polymer System | Wavelength (nm) | Cotton Effect | Interpretation |
| Poly(phenylacetylene) with chiral sulfoxide pendant in Chloroform | ~430 | Negative | M-helical screw sense of the polyene backbone |
| Poly(phenylacetylene) with chiral sulfoxide pendant in THF | ~400 | Negative | M-helical screw sense of the polyene backbone |
| Chiral poly(1,4-phenylene) in aggregated state | ~380 | Strong positive | Induced helical aggregation |
| Poly(p-phenylenevinylene) derivative in Chloroform/Acetonitrile (B52724) | 420 / 370 | Negative bisignate | Interchain M-helical structure |
This table presents illustrative data from studies on various helical conjugated polymers, showcasing how CD spectroscopy is used to determine the helical sense and study the chiroptical properties of these systems. nih.govnih.govchemrxiv.org
Theoretical and Computational Investigations
Electronic Structure Calculations
Electronic structure calculations are fundamental in predicting the optoelectronic properties of 1-ethynyl-4-pentylbenzene and its derivatives. These computations focus on the distribution of electrons within the molecule, particularly the energies of the frontier molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior, including its reactivity and its properties as an electronic material. For molecules incorporating the this compound moiety, these energy levels are often estimated from electrochemical data, such as cyclic voltammetry.
The energy levels can be calculated from the onset oxidation (Eonsetox) and reduction (Eonsetred) potentials using empirically derived equations. For instance, the HOMO level can be estimated using the formula: EHOMO = -[Eonsetox - E1/2, Fc + 4.8] eV, where E1/2, Fc is the potential of the ferrocene/ferrocenium redox couple used as an internal standard. researchgate.net A similar equation is used for the LUMO level: ELUMO = -[Eonsetred - E1/2, Fc + 4.8] eV. researchgate.net
In studies of complex molecules synthesized from this compound, these calculations provide crucial data. For example, in a pyrene (B120774) derivative, 1,3,6,8-tetrakis((4-pentylphenyl)ethynyl)pyrene, the HOMO energy level was estimated to be approximately -4.95 eV. researchgate.net These values are comparable to widely used hole-transport materials, suggesting potential applications in organic electronics. researchgate.net
Table 1: Calculated Electronic Properties of Molecules Incorporating the this compound Moiety
| Derivative System | Estimated HOMO Level (eV) | Estimated LUMO Level (eV) | Methodology | Reference |
|---|---|---|---|---|
| 1,3,6,8-tetrakis((4-pentylphenyl)ethynyl)pyrene | -4.95 | -2.93 | Calculated from electrochemical onset potentials | researchgate.net |
| Perylene (B46583) bis(arenecarboxylate) derivatives | Not explicitly stated | Not explicitly stated | Calculated from electrochemical data | sigmaaldrich.com |
The energy difference between the HOMO and LUMO levels defines the HOMO-LUMO gap, which is a key predictor of a material's electronic and optical properties. For conjugated systems like poly(this compound) (PEPB), this band gap determines the energy required to excite an electron, influencing its color and conductivity.
The optical band gap (Egopt) can be estimated from the onset wavelength (λonset) of the UV-Vis absorption spectrum. For derivatives of this compound, these predictions are crucial for assessing their potential in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
For 6,13-bis(4-pentylphenylethynyl)pentacene , the optical band gap was determined to be in the range of 1.79–1.91 eV. nih.gov
The band gap for 1,3,6,8-tetrakis((4-pentylphenyl)ethynyl)pyrene was estimated at 2.02 eV. researchgate.net
In a series of perylene bis(arenecarboxylate) derivatives synthesized using this compound, the HOMO-LUMO band gap was found to be between 2.79 eV and 2.82 eV. sigmaaldrich.com
These values demonstrate how incorporating the this compound unit into larger conjugated systems can tune the electronic band gap, a critical aspect of designing novel organic semiconductor materials. sigmaaldrich.comnih.gov
Conformational Analysis and Molecular Dynamics
Conformational analysis and molecular dynamics (MD) simulations are used to understand the three-dimensional structure and motion of molecules over time. For poly(this compound), these studies are particularly focused on the polymer's tendency to form ordered helical structures.
Polyacetylenes with bulky side groups, such as PEPB, are known to adopt helical conformations. sigmaaldrich.com Spectral analysis of PEPB suggests a high cis-transoid structure. sigmaaldrich.com While the isolated polymer may be dynamically racemic (an equal mixture of left- and right-handed helices), the presence of external chiral influences can induce a preference for one helical sense. researchgate.netmdpi.com
Molecular dynamics simulations are a powerful tool for investigating these structures. copernicus.org Simulations of substituted polyacetylene chains can model the complex interplay of forces that lead to a stable helical conformation. These models help to rationalize experimental observations, such as the high thermal stability conferred by the bulky pentylbenzene (B43098) side groups. sigmaaldrich.com X-ray diffraction studies on related polymers have proposed detailed helical structures, such as a 23/10 helix (23 monomer units per 10 turns), providing a basis for building and refining computational models of PEPB. researchgate.net
A significant finding is that the helical nature of PEPB can be controlled by its environment. sigmaaldrich.com Experiments have shown that when PEPB is dissolved in a chiral solvent, such as α-pinene, it induces a change in the solvent's specific optical rotation. sigmaaldrich.com This indicates a host-guest interaction where the chiral medium forces the flexible polymer backbone to adopt a predominantly one-handed helical conformation. sigmaaldrich.commdpi.com
This phenomenon has been observed for PEPB in both α-(-)-pinene and α-(+)-pinene, suggesting the polymer can be induced into either a right-handed or left-handed helix depending on the chirality of the medium. sigmaaldrich.com Simulating these interactions computationally involves modeling the polymer chain within a solvent box containing the chiral molecules. These simulations can elucidate the specific intermolecular forces (e.g., van der Waals interactions) that drive the helical induction and help quantify the energetic preference for one helical sense over the other.
Predicted Collision Cross Section Studies
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net The output of this measurement is a collision cross section (CCS), which is a value in square angstroms (Ų) that represents the effective area of the ion as it tumbles and collides with a neutral buffer gas. researchgate.net
Computational methods can predict the theoretical CCS for a given molecular structure. These predictions are then compared with experimental data to confirm ion identity and provide insight into its three-dimensional conformation in the gas phase. This is particularly valuable for distinguishing between isomers, which have the same mass but different structures and, therefore, different CCS values.
For comparison, a structurally similar but larger molecule, 1-ethynyl-4-(phenylethynyl)benzene (B1365802) (C₁₆H₁₀), has predicted CCS values calculated. These studies provide a framework for what would be expected for this compound.
Table 2: Example of Predicted Collision Cross Section (CCS) Values for a Structurally Related Compound
| Compound | Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|---|
| 1-ethynyl-4-(phenylethynyl)benzene | [M+H]⁺ | 203.08553 | 162.0 |
| [M+Na]⁺ | 225.06747 | 173.5 | |
| [M-H]⁻ | 201.07097 | 165.2 | |
| [M]⁺ | 202.07770 | 152.4 |
A dedicated computational study for this compound would involve generating low-energy 3D conformers and using specialized software to calculate their theoretical CCS values for various ion adducts (e.g., [M+H]⁺, [M+Na]⁺). These predicted values would be essential for future experimental work using IMS-MS to unambiguously identify the compound in complex mixtures and to study its gas-phase structure.
Q & A
Q. How can this compound serve as a precursor in liquid crystal or polymer research?
- Methodological Answer : Functionalize the ethynyl group via Huisgen cycloaddition to introduce mesogenic units (e.g., biphenyl groups). Characterize phase transitions using polarized optical microscopy (POM) and DSC. For polymers, initiate radical polymerization with AIBN and monitor molecular weight via GPC .
Q. What strategies enhance the environmental safety profile of this compound in green chemistry applications?
- Methodological Answer : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Optimize catalyst recovery via magnetic nanoparticles (Fe₃O₄@Pd). Assess ecotoxicity using Daphnia magna or algae growth inhibition tests, adhering to OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
